Ramosetron hydrochloride
Overview
Description
Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist . It is commonly used to treat nausea and vomiting, in addition to certain diarrheal conditions . It is believed to have higher potency and longer antiemetic action than other 1st generation 5-HT3 antagonists such as ondansetron .
Molecular Structure Analysis
The molecular formula of Ramosetron hydrochloride is C17H18ClN3O . The molecular weight is 315.8 g/mol . The structure includes an indole ring, which contributes to its pharmacological properties .Chemical Reactions Analysis
Ramosetron hydrochloride can be analyzed using high-performance liquid chromatography (HPLC) methods . The method involves using a specific type of column and mobile phase, followed by ultrasonic water bath degassing .Physical And Chemical Properties Analysis
Ramosetron hydrochloride is a solid compound . It has a characteristic odor . The exact melting point is not determined .Scientific Research Applications
1. Antagonistic Effects on Serotonin Receptors
Ramosetron hydrochloride, a selective serotonin (5-HT3) receptor antagonist, shows potential antiemetic activity. It binds to and blocks the activity of 5-HT3 receptors in the vagus nerve and central nervous system, suppressing chemotherapy-induced nausea and vomiting. Research on its degradation kinetics under various temperatures provides insights into its stability and effectiveness (Hossain, Jalil, & Rashid, 2018).
2. Therapeutic Application in Irritable Bowel Syndrome
Ramosetron has been studied for its effectiveness in treating irritable bowel syndrome (IBS), particularly the diarrhea-predominant type. It influences bowel habits and pain sensation in patients with IBS, as evidenced by randomized, double-blind, placebo-controlled trials (Matsueda et al., 2008). Another study demonstrated its effect on stool consistency in male patients with IBS, further confirming its utility in gastrointestinal disorders (Fukudo et al., 2014).
3. Use in Chemotherapy-Induced Gastrointestinal Events
Ramosetron's efficacy in managing nausea and vomiting induced by chemotherapy in patients with hematological malignancies has been evaluated. It was found to be a safe, economic, and effective antiemetic drug, particularly in comparison with tropisetron (Zeng et al., 2001).
4. Novel Pharmaceutical Formulations
The development of mouth dissolving films of ramosetron hydrochloride for cancer patients suffering from nausea and vomiting has been explored. Such formulations offer an effective and convenient alternative for patients of any age group, enhancing the drug's usability (Bobde & Tank, 2019).
5. Pharmacokinetic Analysis
Studies have analyzed ramosetron's pharmacological effect considering its active metabolite. For instance, the 5-HT3 receptor occupancy after intravenous administration of ramosetron hydrochloride was estimated using pharmacokinetic parameters, demonstrating significant antiemetic activity (Ogata et al., 2001). Furthermore, the population pharmacokinetics of ramosetron in patients undergoing surgery with general anesthesia was characterized, providing a foundation for further defining the relationship between ramosetron dose and postoperative nausea and vomiting (Lee et al., 2015).
6. Stability and Compatibility Studies
Research has been conducted on the stability and compatibility of ramosetron with other drugs, such as midazolam, in various conditions. This is crucial for its use in combination therapies, particularly for postoperative nausea and vomiting (Xia & Chen, 2020).
Safety And Hazards
Future Directions
Ramosetron hydrochloride has been shown to be effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D) in patients with quiescent inflammatory bowel disease . Future research may focus on further exploring its efficacy in different patient populations and for different indications .
properties
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021223 | |
Record name | Ramosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ramosetron hydrochloride | |
CAS RN |
132907-72-3 | |
Record name | Ramosetron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramosetron hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMOSETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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